N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-14(11-20-15(22)6-2-8-19-20)18-10-12-4-1-7-17-16(12)13-5-3-9-23-13/h1-9H,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYDLARYKPYMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of furan, pyridine, and pyridazine moieties, which may contribute to its pharmacological properties. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4O2, with a molecular weight of approximately 282.30 g/mol. The compound is characterized by the following structural features:
| Property | Details |
|---|---|
| Molecular Formula | C15H14N4O2 |
| Molecular Weight | 282.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Insert InChI Key] |
Preliminary studies suggest that this compound may exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. For example, it could potentially inhibit cytochrome P450 enzymes involved in drug metabolism.
- Receptor Modulation : It may act on various receptors, modulating signaling pathways that are crucial in disease processes.
- Antioxidant Activity : The presence of furan and pyridine rings suggests potential antioxidant properties, which can protect cells from oxidative stress.
Anticancer Potential
Research has indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance, derivatives containing furan and pyridine have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the NF-kB pathway and inhibiting cell proliferation.
Anti-inflammatory Effects
Studies have demonstrated that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX. The mechanisms typically involve the modulation of transcription factors such as NF-kB, leading to decreased expression of inflammatory mediators.
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial activity. Preliminary tests have shown that similar compounds possess significant antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
-
Study on Anticancer Activity :
A recent study investigated the effects of a furan-containing compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound reduced cell viability significantly and induced apoptosis through the activation of caspase pathways (PubMed ID: 18255114) . -
Anti-inflammatory Mechanism :
Another study focused on the anti-inflammatory effects of a related pyridine derivative in a murine model of arthritis. The compound reduced swelling and pain significantly by downregulating TNF-alpha levels and inhibiting NF-kB activation (PubMed ID: 28414242) . -
Antimicrobial Testing :
A comparative analysis highlighted the antimicrobial efficacy of compounds similar to N-acetamide derivatives against various bacterial strains, showing promising results against resistant strains (BenchChem).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone-Based Acetamides
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS: 898132-80-4)
- Structural Differences: Pyridazinone ring substituted with phenyl (vs. unsubstituted in the target compound). Acetamide linked to a 2-(trifluoromethyl)phenyl group (vs. furan-pyridinylmethyl in the target).
- Key Features :
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a)
- Structural Differences: Pyridazinone substituted with methyl and 4-(methylthio)benzyl groups. Acetamide linked to a 4-bromophenyl group.
- Low yield (10%) suggests synthetic challenges .
Pyridine-Containing Acetamides
ZINC00220177: 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide
- Structural Differences :
- Propaneamide linker (vs. acetamide in the target).
- Phenethyl group instead of furan-pyridinylmethyl.
5RH3: (2R)-2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide
- Structural Differences :
- Propenamide backbone with a 3-chlorophenyl group.
- Pyridine substituted with methyl at the 4-position.
- Functional Insights :
Furan-Containing Analogs
Z08993868: 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide
- Structural Differences: Quinazoline-dione core (vs. pyridazinone). Fluorophenyl-ethyl acetamide side chain.
- Functional Notes: Part of a screening library for enzyme inhibition, emphasizing fluorinated aromatic groups’ role in target engagement .
Key Research Findings and Trends
Substituent Impact :
- Electron-withdrawing groups (e.g., trifluoromethyl , chloro ) enhance binding affinity in protease or enzyme targets.
- Bulky aromatic groups (e.g., biphenylmethyl in goxalapladib ) improve selectivity but may reduce solubility.
Synthetic Challenges: Low yields in pyridazinone-thioamide synthesis (e.g., 8a at 10% ) highlight the need for optimized protocols.
Therapeutic Potential: Pyridazinone-acetamides show versatility across targets (acetylcholinesterase , FPR , viral proteases ).
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide to achieve high yield and purity?
- Methodological Answer : Optimization hinges on reaction conditions such as solvent polarity (e.g., dimethyl sulfoxide or acetonitrile for solubility), temperature control (60–80°C for amide coupling), and catalyst selection (e.g., N,N′-carbonyldiimidazole for activating carboxylic acids). Multi-step syntheses require intermediate purification via column chromatography (e.g., DCM-MeOH gradients) to isolate intermediates before final coupling . Monitoring reaction progress with TLC or HPLC ensures minimal by-product formation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry of the pyridazinone ring and furan substitution patterns. For example, pyridazinone protons resonate at δ 6.8–7.2 ppm, while furan protons appear at δ 6.3–7.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C16H14N4O3: 334.28) .
- IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹; pyridazinone C=O at ~1700 cm⁻¹) .
Q. What are common challenges in the purification of intermediates during the multi-step synthesis of this compound?
- Methodological Answer : Challenges include separating polar intermediates (e.g., pyridazinone precursors) from unreacted starting materials. Gradient elution with DCM-MeOH (0–4% methanol) improves resolution . Solid-phase extraction (SPE) or recrystallization in ethanol/water mixtures may enhance purity for hygroscopic intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of similar pyridazinone-containing compounds?
- Methodological Answer : Contradictions often arise from variations in substituent effects (e.g., methoxy vs. chloro groups) or assay conditions. Systematic SAR studies should:
- Compare IC50 values across standardized assays (e.g., kinase inhibition or cytotoxicity screens).
- Use molecular docking to assess binding affinity differences due to substituent electronic profiles (e.g., furan’s π-π interactions vs. thiophene’s sulfur lone pairs) .
- Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .
Q. What strategies are employed to investigate the structure-activity relationships (SAR) of this compound's derivatives?
- Methodological Answer :
- Functional Group Modifications : Replace the furan-2-yl group with thiophene or indole moieties to assess π-stacking contributions .
- Bioisosteric Replacement : Substitute the pyridazinone ring with pyrimidinone or triazinone to evaluate ring size impact on target binding .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs (e.g., pyridazinone C=O as a hydrogen bond acceptor) .
Q. How can computational methods be integrated with experimental data to predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding stability of the compound with targets like cyclooxygenase-2 (COX-2) over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., furan’s susceptibility to oxidation) .
- QSAR Models : Train models using datasets of pyridazinone derivatives’ IC50 values to predict novel analogs’ potency .
Q. What experimental approaches are used to determine the mechanism of action of this compound in modulating enzyme activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., phosphodiesterase-4) using fluorogenic substrates .
- Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes .
- Cellular Pathway Analysis : Use RNA-seq or Western blotting to track downstream effects (e.g., NF-κB pathway modulation) .
Data Management and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields during scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent volume, catalyst loading) .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction endpoints .
- Stability Testing : Store intermediates under inert atmospheres (N2) at −20°C to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
